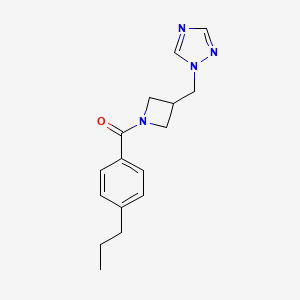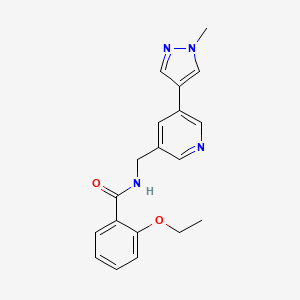
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a 1,2,4-triazole ring are often thermally stable and exhibit acceptable densities .Wissenschaftliche Forschungsanwendungen
Catalyst for Huisgen 1,3-dipolar Cycloadditions
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands have been synthesized for use as catalysts in Huisgen 1,3-dipolar cycloadditions, demonstrating outstanding catalytic performance for this class of reactions under neat or aqueous conditions. These findings indicate potential utility in synthetic chemistry for constructing complex molecules efficiently (Ozcubukcu et al., 2009).
Structural and Theoretical Studies
Compounds with 1,2,4-triazole and triazolidin derivatives have been synthesized, showcasing the structural versatility and potential for diverse chemical applications. These studies involve detailed characterization and theoretical analysis, providing insights into the molecular structure and potential interactions of related compounds (Abosadiya et al., 2018).
Microwave-assisted Synthesis
An efficient microwave-assisted synthesis method for creating benzamide derivatives from 1,2,4-triazoles has been developed. This process highlights the role of 1,2,4-triazoles in facilitating rapid and selective synthesis routes, potentially useful in pharmaceutical and material science applications (Moreno-Fuquen et al., 2019).
Antibacterial and Antifungal Activities
Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of triazole-containing compounds in developing new antimicrobial agents (Nagaraj et al., 2018).
Enantiopure Catalysts for Asymmetric Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been explored as a catalyst for the asymmetric addition of organozinc reagents to aldehydes. The study demonstrates the utility of azetidine derivatives in enantioselective synthesis, offering a route to chiral alcohols with high enantioselectivity (Wang et al., 2008).
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-triazole core have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a broad range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-propylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-3-13-4-6-15(7-5-13)16(21)19-8-14(9-19)10-20-12-17-11-18-20/h4-7,11-12,14H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJCTPQWDSVFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(trifluoromethyl)benzoate](/img/structure/B2441688.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2441689.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2441693.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2441696.png)


![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2441706.png)
![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)
![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)